

# In-Depth Technical Guide: Characterization of 1-(2-Nitrophenyl)-1H-pyrrole-2-carbaldehyde

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde

**Cat. No.:** B1309384

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive characterization of the heterocyclic compound **1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde**. This molecule is a key intermediate in the synthesis of pharmacologically active compounds, most notably Lixivaptan, a vasopressin V2 receptor antagonist. This document collates available data on its chemical and physical properties, including spectroscopic and crystallographic data. Detailed experimental protocols for its synthesis are provided, along with a proposed synthetic pathway for its conversion to a key precursor of Lixivaptan.

## Chemical and Physical Properties

**1-(2-Nitrophenyl)-1H-pyrrole-2-carbaldehyde** is a solid at room temperature with a melting point of 138 °C. Its chemical structure and key identifiers are summarized below.

| Property          | Value                                                        | Source                                  |
|-------------------|--------------------------------------------------------------|-----------------------------------------|
| IUPAC Name        | 1-(2-nitrophenyl)pyrrole-2-carbaldehyde                      | <a href="#">[1]</a>                     |
| CAS Number        | 33265-61-1                                                   | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula | C <sub>11</sub> H <sub>8</sub> N <sub>2</sub> O <sub>3</sub> | <a href="#">[1]</a>                     |
| Molecular Weight  | 216.19 g/mol                                                 | <a href="#">[1]</a> <a href="#">[2]</a> |
| Melting Point     | 138 °C                                                       |                                         |
| Appearance        | Solid                                                        |                                         |

## Spectroscopic Data

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H and <sup>13</sup>C NMR spectra of **1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde** provide detailed information about its molecular structure.

Table 2.1: <sup>1</sup>H NMR Spectroscopic Data

| Chemical Shift (δ)<br>ppm | Multiplicity | Coupling Constant<br>(J) Hz | Assignment |
|---------------------------|--------------|-----------------------------|------------|
| 9.48                      | s            | -                           | Aldehyde-H |
| 8.11                      | d            | 7.8                         | Aromatic-H |
| 7.69                      | t            | 7.5                         | Aromatic-H |
| 7.60                      | t            | 7.7                         | Aromatic-H |
| 7.40                      | d            | 7.8                         | Aromatic-H |
| 7.12                      | d            | 2.3                         | Pyrrole-H  |
| 7.00                      | s            | -                           | Pyrrole-H  |
| 6.47                      | m            | -                           | Pyrrole-H  |

Table 2.2:  $^{13}\text{C}$  NMR Spectroscopic Data

| Chemical Shift ( $\delta$ ) ppm | Assignment                 |
|---------------------------------|----------------------------|
| 178.8                           | Aldehyde C=O               |
| 145.9                           | Aromatic C-NO <sub>2</sub> |
| 133.7                           | Aromatic CH                |
| 133.6                           | Aromatic CH                |
| 132.7                           | Pyrrole C                  |
| 131.2                           | Aromatic C                 |
| 129.8                           | Aromatic CH                |
| 129.6                           | Aromatic CH                |
| 125.3                           | Aromatic CH                |
| 124.9                           | Pyrrole CH                 |
| 111.7                           | Pyrrole CH                 |

## Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

As of the date of this guide, specific experimental Fourier-transform infrared (FTIR) and mass spectrometry (MS) data for **1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde** are not readily available in the reviewed literature. However, related compounds such as 1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde have been characterized by these methods[2].

## Crystallographic Data

The crystal structure of **1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde** has been determined by X-ray diffraction. The compound crystallizes in the triclinic space group P-1.

Table 3.1: Crystal Data and Structure Refinement

| Parameter              | Value                                                         |
|------------------------|---------------------------------------------------------------|
| Empirical formula      | C <sub>12</sub> H <sub>10</sub> N <sub>2</sub> O <sub>3</sub> |
| Formula weight         | 230.22                                                        |
| Temperature            | 113(2) K                                                      |
| Wavelength             | 0.71073 Å                                                     |
| Crystal system         | Triclinic                                                     |
| Space group            | P-1                                                           |
| Unit cell dimensions   | a = 7.2643(8) Å, α = 104.10(2)°                               |
|                        | b = 8.3072(10) Å, β = 96.463(11)°                             |
|                        | c = 9.2570(12) Å, γ = 96.92(2)°                               |
| Volume                 | 531.98(11) Å <sup>3</sup>                                     |
| Z                      | 2                                                             |
| Density (calculated)   | 1.437 Mg/m <sup>3</sup>                                       |
| Absorption coefficient | 0.106 mm <sup>-1</sup>                                        |
| F(000)                 | 240                                                           |

## Experimental Protocols

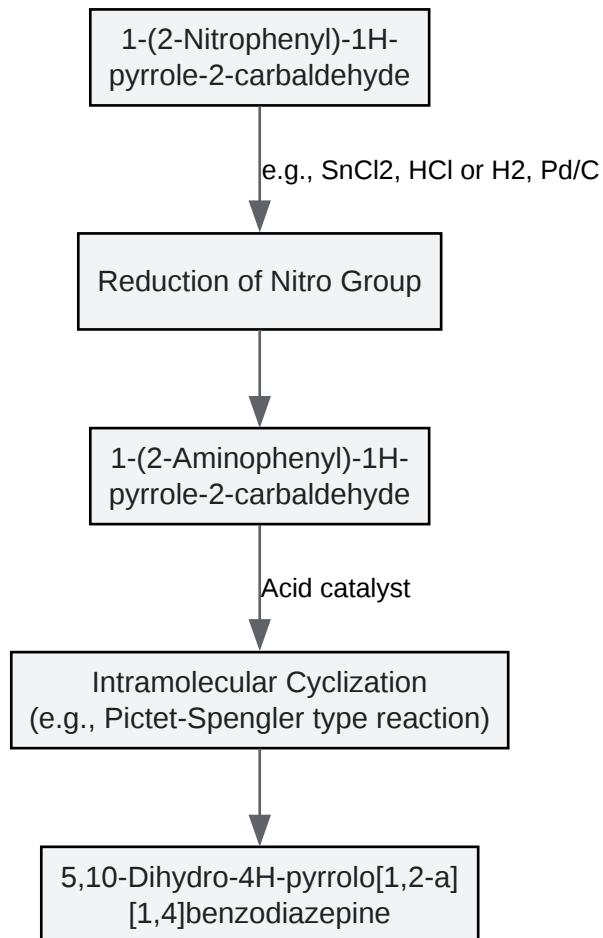
### Synthesis of 1-(2-Nitrophenyl)-1H-pyrrole-2-carbaldehyde

This protocol is adapted from the literature and describes the synthesis of the title compound from pyrrole-2-carboxaldehyde and 2-nitrobenzyl bromide.

#### Materials:

- Pyrrole-2-carboxaldehyde
- 2-Nitrobenzyl bromide

- Sodium hydride (NaH)
- N,N-Dimethylformamide (DMF)
- Argon gas
- Petroleum ether
- Ethyl acetate


Procedure:

- In a reaction vessel under an argon atmosphere, a solution of sodium hydride in N,N-dimethylformamide is prepared.
- Pyrrole-2-carboxaldehyde is added to this solution.
- 2-Nitrobenzyl bromide is then added to the reaction mixture.
- The reaction is stirred until completion, which can be monitored by thin-layer chromatography.
- Upon completion, the crude product is isolated.
- The crude product is purified by recrystallization from a petroleum ether-ethyl acetate (2:1) solution to yield colorless crystals of **1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde**.

## Role in Synthesis of Lixivaptan Precursor

**1-(2-Nitrophenyl)-1H-pyrrole-2-carbaldehyde** serves as a crucial intermediate in the synthesis of Lixivaptan. The following workflow outlines a plausible synthetic route to a key tricyclic benzodiazepine precursor.

## Synthesis of Lixivaptan Precursor

[Click to download full resolution via product page](#)

Caption: Plausible synthetic pathway from **1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde** to a key Lixivaptan precursor.

## Conclusion

This technical guide has summarized the key characterization data for **1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde**, a vital building block in medicinal chemistry. The provided information on its physicochemical properties, spectroscopic data, and synthesis protocol offers a valuable resource for researchers in drug discovery and development. The outlined synthetic pathway to a Lixivaptan precursor highlights its significance as a strategic intermediate. Further

investigation to obtain experimental IR and mass spectrometry data would complete the characterization profile of this compound.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde | C11H8N2O3 | CID 4715391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde | C11H8N2O3 | CID 564844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Characterization of 1-(2-Nitrophenyl)-1H-pyrrole-2-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1309384#characterization-of-1-2-nitrophenyl-1h-pyrrole-2-carbaldehyde>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)